2-azido-N-methanesulfonylacetamide
Overview
Description
2-azido-N-methanesulfonylacetamide is a versatile chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and drug discovery. This compound is particularly noted for its potential in drug development, especially in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert an amino precursor into the azido compound . This method is favored for its efficiency and the stability of the resulting azido group.
Industrial Production Methods
In industrial settings, the production of 2-azido-N-methanesulfonylacetamide may involve large-scale diazotransfer reactions under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and strict adherence to safety protocols due to the reactive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-azido-N-methanesulfonylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, though such reactions are less frequently employed.
Major Products
Triazoles: Formed through click chemistry.
Amines: Resulting from the reduction of the azido group.
Scientific Research Applications
2-azido-N-methanesulfonylacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer drugs, with clinical trials showing its efficacy in inhibiting tumor growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Drug Discovery: Its unique chemical properties make it a valuable tool in the discovery of new therapeutic agents.
Environmental Research:
Mechanism of Action
The mechanism of action of 2-azido-N-methanesulfonylacetamide involves its interaction with molecular targets through the azido group. This group can undergo bioorthogonal reactions, allowing for site-specific labeling and functionalization of biomolecules . The compound’s ability to form stable triazole linkages through click chemistry is particularly useful in biological systems for tracking and modifying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Azidoacetamide: Similar in structure but lacks the methylsulfonyl group.
N-Methylsulfonylacetamide: Lacks the azido group, making it less reactive in click chemistry applications.
Uniqueness
2-azido-N-methanesulfonylacetamide stands out due to the presence of both the azido and methylsulfonyl groups, which confer unique reactivity and stability. This dual functionality makes it particularly valuable in synthetic and medicinal chemistry, where it can be used to create complex molecular architectures and therapeutic agents.
Properties
IUPAC Name |
2-azido-N-methylsulfonylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O3S/c1-11(9,10)6-3(8)2-5-7-4/h2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCNTLVJSRRQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292324 | |
Record name | 2-Azido-N-(methylsulfonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-60-6 | |
Record name | 2-Azido-N-(methylsulfonyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98025-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-(methylsulfonyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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